molecular formula C13H11BrN2O3S B387682 N'-(benzenesulfonyl)-3-bromobenzohydrazide

N'-(benzenesulfonyl)-3-bromobenzohydrazide

Katalognummer: B387682
Molekulargewicht: 355.21g/mol
InChI-Schlüssel: WEDWBBJLDMRXGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-bromobenzoyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H11BrN2O3S and a molecular weight of 355.20704 g/mol . This compound is characterized by the presence of a bromobenzoyl group and a benzenesulfonohydrazide moiety, making it a valuable intermediate in various chemical reactions and applications.

Eigenschaften

Molekularformel

C13H11BrN2O3S

Molekulargewicht

355.21g/mol

IUPAC-Name

N'-(benzenesulfonyl)-3-bromobenzohydrazide

InChI

InChI=1S/C13H11BrN2O3S/c14-11-6-4-5-10(9-11)13(17)15-16-20(18,19)12-7-2-1-3-8-12/h1-9,16H,(H,15,17)

InChI-Schlüssel

WEDWBBJLDMRXGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromobenzoyl)benzenesulfonohydrazide typically involves the reaction of 3-bromobenzoyl chloride with benzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-(3-bromobenzoyl)benzenesulfonohydrazide may involve larger-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-bromobenzoyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

N’-(3-bromobenzoyl)benzenesulfonohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-(3-bromobenzoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various binding interactions, while the sulfonohydrazide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(3-chlorobenzoyl)benzenesulfonohydrazide
  • N’-(3-fluorobenzoyl)benzenesulfonohydrazide
  • N’-(3-methylbenzoyl)benzenesulfonohydrazide

Uniqueness

N’-(3-bromobenzoyl)benzenesulfonohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.